molecular formula C10H9F3O B109658 1-[2-(Trifluoromethyl)phenyl]propan-2-one CAS No. 21235-67-6

1-[2-(Trifluoromethyl)phenyl]propan-2-one

Cat. No.: B109658
CAS No.: 21235-67-6
M. Wt: 202.17 g/mol
InChI Key: HEGSHYHOLHYKHD-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 2-trifluoromethylbenzoyl chloride with ethylmagnesium bromide in the presence of a catalyst such as iron(III) acetylacetonate. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere, maintaining the temperature below 10°C to ensure optimal yield .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Trifluoromethylbenzoic acid.

    Reduction: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to various targets. The pathways involved often include radical intermediates and redox-neutral conditions, facilitating efficient transformations .

Comparison with Similar Compounds

  • 1-Phenyl-2-(trifluoromethyl)sulfonylpropan-1-one
  • 4’-(Trifluoromethyl)acetophenone
  • 3,3,3-Trifluoropropionyl chloride

Comparison: 1-[2-(Trifluoromethyl)phenyl]propan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other trifluoromethyl-containing compounds. Its ketone functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSHYHOLHYKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543544
Record name 1-[2-(Trifluoromethyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21235-67-6
Record name 1-[2-(Trifluoromethyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Trifluoromethyl)phenyl]-2-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HVJ2F56C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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